molecular formula C22H18N2O2S B4968120 N-(9H-fluoren-2-ylcarbamothioyl)-4-methoxybenzamide

N-(9H-fluoren-2-ylcarbamothioyl)-4-methoxybenzamide

Cat. No.: B4968120
M. Wt: 374.5 g/mol
InChI Key: BUISFTXXSNRDKR-UHFFFAOYSA-N
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Description

N-(9H-fluoren-2-ylcarbamothioyl)-4-methoxybenzamide is a chemical compound that belongs to the class of fluorenyl derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a fluorenyl group attached to a carbamothioyl group, which is further connected to a 4-methoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-2-ylcarbamothioyl)-4-methoxybenzamide typically involves the reaction of 9H-fluoren-2-ylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group, yielding the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-2-ylcarbamothioyl)-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.

    Substitution: The methoxy group on the benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-(9H-fluoren-2-ylcarbamothioyl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(9H-fluoren-2-ylcarbamothioyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-(9H-fluoren-2-ylcarbamothioyl)-2-phenoxyacetamide
  • N-(9H-fluoren-2-ylcarbamothioyl)-2-nitrobenzamide
  • 2,7-dichloro-9H-fluorene-based thiazolidinone

Uniqueness

N-(9H-fluoren-2-ylcarbamothioyl)-4-methoxybenzamide is unique due to its specific structural features, such as the presence of the methoxy group on the benzamide moiety. This structural variation can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(9H-fluoren-2-ylcarbamothioyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-26-18-9-6-14(7-10-18)21(25)24-22(27)23-17-8-11-20-16(13-17)12-15-4-2-3-5-19(15)20/h2-11,13H,12H2,1H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUISFTXXSNRDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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